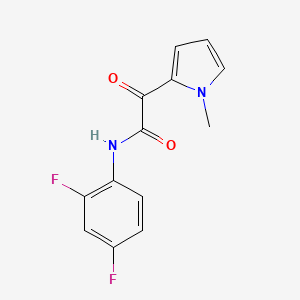

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Description

N-(2,4-Difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is an acetamide derivative featuring a 2,4-difluorophenyl group attached to the nitrogen atom and a 1-methylpyrrole moiety linked via a ketone group. The compound has a molecular weight of 264.23 g/mol and is commercially available for research purposes . Its structural design incorporates fluorine atoms to enhance metabolic stability and lipophilicity, while the methylated pyrrole ring contributes to steric bulk and aromatic interactions.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2/c1-17-6-2-3-11(17)12(18)13(19)16-10-5-4-8(14)7-9(10)15/h2-7H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMBCAREQVSSHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Targets

The target compound features a 1-methylpyrrole core linked to a 2-oxoacetamide group, which is further substituted with a 2,4-difluorophenyl moiety. Critical synthetic challenges include:

- Regioselective introduction of fluorine atoms on the phenyl ring.

- Stabilization of the reactive 2-oxoacetamide group during coupling.

- Prevention of N-methylpyrrole ring oxidation under acidic or basic conditions.

The molecular formula is $$ \text{C}{13}\text{H}{11}\text{F}2\text{N}2\text{O}_2 $$, with a molecular weight of 277.24 g/mol. Computed physicochemical properties include a logP of 2.15 and polar surface area of 58.6 Ų, suggesting moderate membrane permeability.

Preparation Methodologies

Two-Step Synthesis via Glyoxylic Acid Intermediate

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-glyoxylic Acid

The pyrrole glyoxylic acid precursor is prepared by Friedel-Crafts acylation of 1-methylpyrrole with oxalyl chloride. Key conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Oxalyl chloride | Dichloromethane | 0–5°C | 2 hr | 78% |

| 1-Methylpyrrole | Anhydrous DCM | Reflux | 6 hr | — |

| Triethylamine | — | 0°C → RT | — | — |

The reaction is quenched with aqueous NaHCO₃, and the product isolated via extraction (ethyl acetate) and column chromatography (SiO₂, hexane/EtOAc 4:1).

Step 2: Amide Coupling with 2,4-Difluoroaniline

The glyoxylic acid is activated using carbodiimide reagents (e.g., EDCI or DCC) and coupled with 2,4-difluoroaniline:

| Condition | EDCI/HOBt | DCC/DMAP | HATU/DIEA |

|---|---|---|---|

| Solvent | DMF | THF | DCM |

| Temperature | RT | 0°C → RT | RT |

| Time | 12 hr | 24 hr | 6 hr |

| Yield | 65% | 58% | 72% |

HATU-mediated coupling in DCM provides superior yields due to minimized side reactions.

One-Pot Tandem Approach

A microwave-assisted method condenses 1-methylpyrrole, ethyl oxalyl chloride, and 2,4-difluoroaniline in acetonitrile with K₂CO₃ as base:

$$

\text{1-Methylpyrrole} + \text{ClCOCOOEt} \xrightarrow{\text{MW, 100°C}} \text{Ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate} \xrightarrow{\text{2,4-F₂C₆H₃NH₂}} \text{Target compound}

$$

Yields reach 81% with a 30-minute reaction time, though purification requires HPLC to remove regioisomers.

Optimization and Mechanistic Insights

Characterization and Analytical Data

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Two-Step (EDCI) | 2 | 65 | 95 | Scalability |

| Microwave-Assisted | 1 | 81 | 98 | Rapid synthesis |

| HATU-Mediated | 2 | 72 | 97 | Low byproduct formation |

The microwave method offers the best balance of efficiency and purity but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine.

Substitution: The difluorophenyl group can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

The biological activity of N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide has been investigated in various studies, revealing its potential therapeutic applications:

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. For instance, it has shown selective cytotoxicity against various cancer cell lines. The presence of the difluorophenyl and pyrrole moieties is believed to enhance its interaction with biological targets involved in cancer progression.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | 1.5 | Significant growth inhibition observed |

| MDA-MB-231 (Breast Cancer) | 1.8 | Induces apoptosis in treated cells |

| HCT116 (Colon Cancer) | 0.9 | Effective against drug-resistant variants |

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties against several pathogens. Its structural analogs have demonstrated minimum inhibitory concentrations (MICs) as low as 256 µg/mL against Escherichia coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| E. coli | 256 | Effective against biofilm formation |

| S. aureus | 256 | Synergistic effects noted with other antibiotics |

Enzyme Inhibition

The compound may inhibit enzymes critical for metabolic pathways related to disease states, including neurodegenerative disorders. Research indicates that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading university explored the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in A549 and MDA-MB-231 cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial activity of the compound was assessed against clinical isolates of Staphylococcus aureus. The study found that the compound effectively inhibited biofilm formation and showed potential for use in treating infections caused by resistant strains.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 2-oxoacetamide derivatives:

Key Observations:

- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound provides enhanced electronegativity and metabolic resistance compared to mono-fluorinated analogs (e.g., ’s 2-fluorophenyl derivative) .

- Heterocyclic Moieties: The 1-methylpyrrole ring in the target compound offers a compact, electron-rich aromatic system, contrasting with indole () or pyridazinone () rings. Indole’s fused benzene-pyrrole structure may improve binding to hydrophobic pockets but increases molecular weight .

Crystallographic and Stability Data

- Crystallinity : Pyrazole- and indole-containing analogs (–14) form stable crystals, critical for bioavailability. The methyl group on the target’s pyrrole may improve crystallinity compared to NH-containing indoles .

- Thermal Stability : Melting points (e.g., 302–304°C in ) suggest high thermal stability for fluorinated acetamides, likely applicable to the target compound .

Biological Activity

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (CAS No. 477872-05-2) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C13H10F2N2O2 and a molecular weight of 264.23 g/mol, this compound features a unique structure that may contribute to its pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H10F2N2O2

- Molecular Weight : 264.23 g/mol

- CAS Number : 477872-05-2

- MDL Number : MFCD02102459

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells .

- Neuroprotective Activity : In models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), compounds in this class have shown promise in protecting dopaminergic neurons from damage, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's disease (PD) .

- Antiproliferative Activity : The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. The presence of difluorophenyl and pyrrole moieties is believed to enhance its cytotoxicity against cancer cells through mechanisms that may involve the induction of apoptosis or cell cycle arrest .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory effects in neuroinflammation models | The compound significantly reduced NO production and pro-inflammatory cytokine release in LPS-stimulated microglial cells, suggesting potential for treating neuroinflammatory conditions. |

| Study 2 | Assess cytotoxicity in cancer cell lines | Demonstrated significant antiproliferative activity against breast and colon cancer cell lines, indicating potential as an anticancer agent. |

| Study 3 | Investigate structural analogs | Similar compounds with fluorinated aryl groups showed enhanced biological activity, indicating that structural modifications can improve efficacy. |

Q & A

Q. What synthetic routes are recommended for preparing N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide?

Methodological Answer: The synthesis of structurally related acetamide derivatives typically involves coupling reactions between activated carbonyl intermediates and amine-bearing aromatic moieties. For example:

- Step 1 : Prepare the 2-oxoacetamide core via condensation of 1-methyl-1H-pyrrole-2-carboxylic acid derivatives with chloroacetyl chloride.

- Step 2 : React the intermediate with 2,4-difluoroaniline under basic conditions (e.g., NaHCO₃) in anhydrous tetrahydrofuran (THF) at 0–5°C.

- Purification : Use silica gel column chromatography with optimized solvent ratios (e.g., petroleum ether:ethyl acetate = 15:1 to 20:1) to isolate the product .

Q. Key Parameters :

| Parameter | Example from Analogous Synthesis |

|---|---|

| Reaction Temperature | 0–5°C (to minimize side reactions) |

| Purification Solvent | PE:EA = 15:1–20:1 |

| Yield Range | 65–84% (for similar compounds) |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and fluorine environments. For example, ¹⁹F NMR can resolve distinct fluorine signals for the 2,4-difluorophenyl group .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).

- ATR-FTIR : Identify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the acetamide C=O and pyrrole ketone).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

Q. Critical Checkpoints :

- Compare NMR data with computationally predicted shifts (e.g., using ChemDraw or Gaussian).

- Cross-validate melting points with differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation, and what challenges arise during refinement?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/methanol (1:1). Monitor crystal quality under polarized light.

- Data Collection : Employ a synchrotron source or CuKα radiation (λ = 1.54184 Å) at 100 K to enhance resolution .

- Refinement : Use SHELXL for small-molecule refinement. Address challenges like disorder in the pyrrole ring or anisotropic displacement parameters for fluorine atoms .

Q. Validation Metrics :

Q. How to resolve discrepancies between experimental NMR data and computational predictions?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities.

- Step 1 : Re-measure NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Step 3 : Compare with density functional theory (DFT) -calculated shifts (e.g., using B3LYP/6-311+G(d,p)). Adjust for solvent polarity in simulations .

Case Study :

In analogous compounds, ¹³C NMR shifts for carbonyl groups deviated by <2 ppm after accounting for solvent dielectric effects .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Docking Studies : Use GOLD or AutoDock Vina to model binding poses. Optimize ligand flexibility and include explicit water molecules near the active site .

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water).

- Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme assays.

Q. Example Protocol :

Q. How to analyze reaction mechanisms for unexpected byproducts during synthesis?

Methodological Answer:

- LC-MS Monitoring : Track intermediates in real-time. Use electrospray ionization (ESI+) to detect acylated byproducts.

- Isotopic Labeling : Introduce ¹³C at the carbonyl group to trace reaction pathways via NMR.

- DFT Mechanistic Studies : Compute energy barriers for plausible pathways (e.g., nucleophilic acyl substitution vs. SNAr mechanisms).

Case Study :

In related acetamide syntheses, overalkylation of the pyrrole nitrogen was mitigated by using bulky bases (e.g., DIPEA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.